(2S)-N'-Nitrosonornicotine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-N'-Nitrosonornicotine-d4 is a stable isotope-labeled form of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). It is a potent carcinogenic compound that is found in tobacco smoke and has been linked to the development of various types of cancer, including lung, oral, esophageal, and pancreatic cancer.

Wissenschaftliche Forschungsanwendungen

Metabolic Activation and Carcinogenesis

(2S)-N'-Nitrosonornicotine is extensively studied for its metabolic activation and carcinogenic potential. Metabolic activation of N'-nitrosonornicotine (NNN) is initiated by cytochrome P450 enzymes via hydroxylation, leading to the formation of diazohydroxides that can attack DNA and form adducts, contributing to tumor formation. Density functional theory (DFT) computations and molecular docking studies have provided insights into the carcinogenesis mechanism of NNN (Fan et al., 2019).

Enantiomeric Separation and Quantification

The enantiomeric separation of NNN, identifying the (S)-NNN as undergoing significantly more 2′-hydroxylation than the (R)-NNN, is crucial for understanding its toxicological profile. A capillary electrophoresis method has been developed for this purpose, enhancing our ability to separate and quantify the enantiomeric forms of this analyte in tobacco and tobacco smoke (McCorquodale et al., 2003).

Distribution and Metabolism

Studies on the distribution and metabolism of (2S)-N'-Nitrosonornicotine in animal models have shown its rapid distribution throughout the body and its binding to tissue macromolecules, indicating its potential for harm. Whole-body autoradiography in mice highlighted its distribution and retention in various organs, contributing to its carcinogenic potential (Brittebo & Tjälve, 2004).

Endogenous Formation and Inhibition

Research has also investigated the endogenous formation of NNN, highlighting the role of dietary and environmental factors in its formation. Studies suggest that antioxidants, including ascorbic acid and grape seed extract, may inhibit the endogenous formation of NNN, pointing towards potential dietary interventions to reduce exposure (Porubin et al., 2007).

Adsorption and Degradation

The adsorption and degradation of NNN in environmental settings, particularly in zeolites, have been studied to understand how carcinogens can be removed from the environment. These studies provide insights into the potential for reducing exposure to this carcinogen through environmental engineering (Cao et al., 2007).

Enantiomeric Composition in Tobacco Products

Investigations into the enantiomeric composition of NNN in tobacco products have revealed that (S)-NNN is more prevalent, which is important for assessing the carcinogenic risk associated with tobacco use. Understanding the enantiomeric composition helps in developing targeted reduction strategies for harmful components in tobacco products (Stepanov et al., 2013).

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis pathway for (2S)-N'-Nitrosonornicotine-d4 involves the conversion of a commercially available starting material, (S)-nicotine-d4, into the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-Nicotine-d4", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "Dissolve (S)-nicotine-d4 in hydrochloric acid and add sodium nitrite to generate the nitrosamine intermediate." }, { "Step 2": "Add sodium hydroxide to the nitrosamine intermediate to form the corresponding nitroso compound." }, { "Step 3": "React the nitroso compound with acetic anhydride and sodium acetate to form the acetylated nitroso intermediate." }, { "Step 4": "Add ethyl acetate to the acetylated nitroso intermediate and extract the product." }, { "Step 5": "Purify the product using standard chromatography techniques." } ] } | |

CAS-Nummer |

1426174-36-8 |

Produktname |

(2S)-N'-Nitrosonornicotine-d4 |

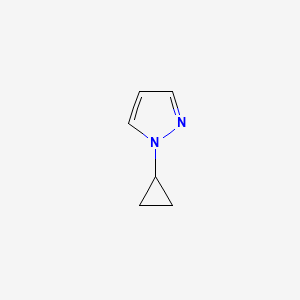

Molekularformel |

C9H11N3O |

Molekulargewicht |

181.231 |

IUPAC-Name |

2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |

InChI-Schlüssel |

XKABJYQDMJTNGQ-FUQHWSCXSA-N |

SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 |

Synonyme |

N’-Nitrosonornicotine-d4; (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine-d4; 1’-Demethyl-1’-nitroso-nicotine-d4; (S)-NNN-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.